8-Bromo-1-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 8th and 1st positions, respectively .
Preparation Methods
The synthesis of 8-Bromo-1-chloroisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of 8-bromoisoquinoline . Subsequently, chlorination can be performed to introduce the chlorine atom at the desired position.
Chemical Reactions Analysis
8-Bromo-1-chloroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters, resulting in the formation of bis-isoquinoline derivatives.
Scientific Research Applications
8-Bromo-1-chloroisoquinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-1-chloroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms in the compound enhances its reactivity and allows it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
8-Bromo-1-chloroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:
7-Bromo-1-chloroisoquinoline: Similar in structure but with the bromine atom at the 7th position.
8-Bromoisoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloroisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
8-bromo-1-chloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBOOZDHIKMEHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680686 |
Source
|
Record name | 8-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233025-78-9 |
Source
|
Record name | 8-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.